JKC 363 falls under the category of peptide antagonists. Its classification is significant due to its interaction with the melanocortin receptor system, which plays a crucial role in energy homeostasis and feeding behavior. This compound is utilized in various scientific studies to explore its effects on receptor activation and inhibition .
The synthesis of JKC 363 involves solid-phase peptide synthesis techniques, which allow for the construction of peptide chains in a stepwise manner. The specific sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2. A critical aspect of its synthesis is the formation of a disulfide bridge between the amino acids Mpa1 and Cys8, which is essential for the compound's structural integrity and functionality.
Industrial Production Methods
In industrial settings, large-scale production would typically employ high-performance liquid chromatography (HPLC) for purification after synthesis. This method ensures that the final product meets required purity standards necessary for biological testing and applications.
The molecular formula of JKC 363 is . The cyclic structure contributes to its stability and receptor binding characteristics. The disulfide bridge within the cyclic framework enhances its biological activity by maintaining a specific conformation that is recognized by the melanocortin receptors .
JKC 363 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction, and coupling agents like N,N’-diisopropylcarbodiimide (DIC) for substitutions .
JKC 363 acts primarily as an antagonist at the MC4R. Its mechanism involves blocking receptor activation by endogenous ligands such as alpha-melanocyte-stimulating hormone (α-MSH). Studies indicate that JKC 363 does not activate MC4R at sub-micromolar concentrations but effectively inhibits receptor activation by full agonists . This antagonistic action has implications in regulating appetite and energy expenditure.
JKC 363 exhibits specific physical properties typical of cyclic peptides. These include:
The compound's melting point, boiling point, and other thermodynamic properties have not been extensively documented in available literature but are expected to align with those of similar cyclic peptides .
JKC 363 has significant applications in scientific research, particularly in pharmacology:
JKC 363 (CAS 436083-30-6) is a synthetic peptide antagonist with high selectivity for the melanocortin-4 receptor (MC4R), a class A G protein-coupled receptor (GPCR) critically involved in energy homeostasis and nociception. Its molecular formula is C₆₉H₉₁N₁₉O₁₆S₂, with a molecular weight of 1506.71 g/mol [5] [9]. The peptide sequence is Mpr-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂, featuring three key structural modifications:
These modifications confer protease resistance and enhance receptor-binding specificity. The disulfide bridge creates a cyclic conformation critical for anchoring to MC4R’s extracellular loops, while D-2-Nal sterically hinders agonist-like activation. JKC 363’s classification as a selective MC4R antagonist stems from its 90-fold higher affinity for MC4R (IC₅₀ = 0.5 nM) over MC3R (IC₅₀ = 44.9 nM), with negligible activity at MC1R, MC2R, or MC5R [3] [5].
Table 1: Structural Features of JKC 363
Feature | Description |
---|---|
Peptide Sequence | Mpr-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂ |
Disulfide Bridge | Between Mpr¹ and Cys⁸ |
Key Residue Modifications | • N-terminal deamination (Mpr) • D-isomer chiral center (D-2-Nal⁴) |
Molecular Weight | 1506.71 g/mol |
CAS Number | 436083-30-6 |
JKC 363 emerged in the early 2000s amid intensified research into melanocortin receptors as therapeutic targets for obesity and pain. Its design built upon two key milestones:
The first peer-reviewed reports (2002–2003) described JKC 363 as a tool compound for dissecting MC4R-specific functions. Kim et al. (2002) demonstrated its blockade of α-MSH-stimulated thyrotropin-releasing hormone (TRH) release in hypothalamic slices, confirming central MC4R modulation of thyroid axis activity [5] [9]. Bellasio et al. (2003) concurrently documented its anti-nociceptive effects in murine models [5].
JKC 363’s selectivity has made it indispensable for probing MC4R’s physiological roles and signaling mechanisms:
A. Decoding MC4R Signaling Pathways
B. Establishing Receptor Subtype Specificity
JKC 363’s 90-fold MC4R/MC3R selectivity enabled critical discoveries about receptor-specific functions:
Table 2: Selectivity Profile of JKC 363 Across Melanocortin Receptors
Receptor | IC₅₀ (nM) | Functional Role | JKC 363 Effect |
---|---|---|---|
MC4R | 0.5 | Feeding behavior, nociception | Potent antagonism (Kᵢ = 0.2 nM) |
MC3R | 44.9 | Energy partitioning, cytokine modulation | Weak antagonism (90-fold lower vs MC4R) |
MC5R | >1000 | Exocrine secretion, fatty acid oxidation | No activity |
C. Molecular Pharmacology Insights
Table 3: Key Research Applications of JKC 363
Research Area | Key Finding | Reference Model |
---|---|---|
Neuroendocrine Control | Blocks α-MSH-induced TRH release in paraventricular nucleus | Hypothalamic slice assays |
Pain Pathways | Reduces mechanical allodynia via peripheral MC4R antagonism | CCI neuropathic rats |
Feeding Behavior | Reverses α-MSH-induced anorexia; interacts with endocannabinoid system | Rat feeding studies |
Receptor Specificity | Distinguishes MC4R-mediated (feeding) vs MC5R-mediated (metabolism) functions | C2C12 myocytes |
Table 4: Alternate Compound Names for JKC 363
Synonym | Source |
---|---|
[Deamino-Cys¹¹,D-2-Nal¹⁴,Cys¹⁸]-β-MSH (11-22) amide | [9] |
3-Mercaptopropionyl-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂ | |
JKC-363 | [5] [6] |
JKC363 TFA (trifluoroacetate salt) | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7